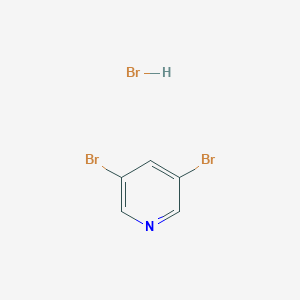
3,5-Dibromopyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromopyridine;hydrobromide: is a chemical compound with the molecular formula C5H3Br2N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Lithiation Method: 3,5-Dibromopyridine can be synthesized through lithiation using lithium diisopropylamide (LDA) followed by reaction with electrophiles.
Bromination Method: Another method involves the bromination of pyridine using molecular bromine in fuming sulfuric acid at elevated temperatures.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,5-Dibromopyridine undergoes substitution reactions, such as lithiation followed by reaction with electrophiles to form 4-alkyl-3,5-dibromopyridines.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to form various substituted pyridines.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Major Products:
4-Alkyl-3,5-Dibromopyridines: Formed through lithiation and subsequent reaction with electrophiles.
Substituted Pyridines: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromopyridine is used as a building block in the synthesis of complex organic molecules, including ligands and heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mecanismo De Acción
The mechanism of action of 3,5-dibromopyridine involves its ability to undergo various chemical reactions, such as lithiation and cross-coupling, which allows it to form complex molecules. These reactions are facilitated by the presence of bromine atoms at the 3rd and 5th positions, which make the compound highly reactive .
Comparación Con Compuestos Similares
3-Bromopyridine: A mono-brominated derivative of pyridine.
3,5-Dichloropyridine: A similar compound where chlorine atoms are substituted instead of bromine.
Uniqueness:
Propiedades
Número CAS |
382657-37-6 |
|---|---|
Fórmula molecular |
C5H4Br3N |
Peso molecular |
317.80 g/mol |
Nombre IUPAC |
3,5-dibromopyridine;hydrobromide |
InChI |
InChI=1S/C5H3Br2N.BrH/c6-4-1-5(7)3-8-2-4;/h1-3H;1H |
Clave InChI |
OISFVQQMYRFTHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


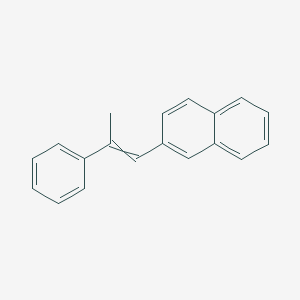
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
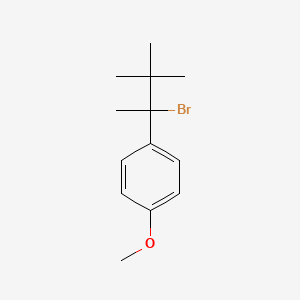
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
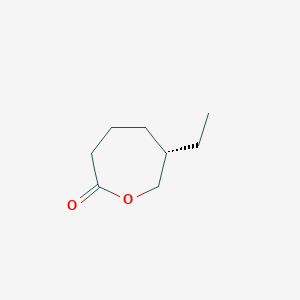
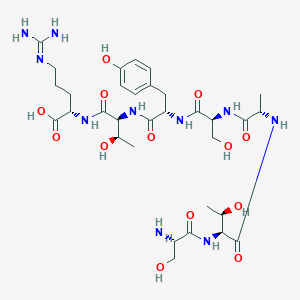
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
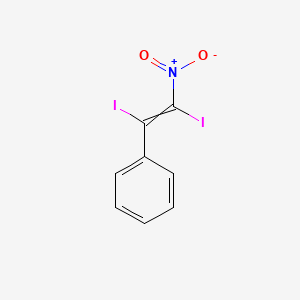
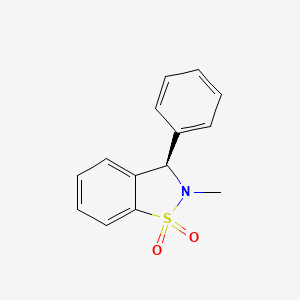
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
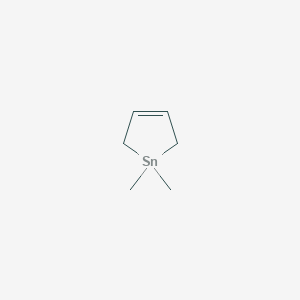
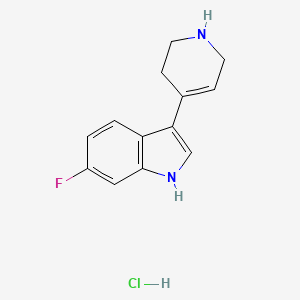
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
